N,N-Diisopropyl-4-methylbenzenesulfonamide
Description
N,N-Diisopropyl-4-methylbenzenesulfonamide is a sulfonamide compound with the molecular formula C13H21NO2S. It is characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with a methyl group at the para position and two isopropyl groups attached to the nitrogen atom. Sulfonamides are known for their biological significance and have been widely studied for their therapeutic properties .
Properties
CAS No. |
73732-23-7 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
4-methyl-N,N-di(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14(11(3)4)17(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
InChI Key |
ULXGAQBELHELND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonamide group or other substituents on the benzene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N,N-Diisopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are known for their therapeutic properties, and this compound may serve as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with protein-protein interactions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methylbenzenesulfonamide
- N,N-Diisopropylbenzenesulfonamide
- N,N-Diisopropyl-4-chlorobenzenesulfonamide
Uniqueness
N,N-Diisopropyl-4-methylbenzenesulfonamide is unique due to the presence of both isopropyl groups and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
